7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chloro and nitro group on the phenyl ring enhances its reactivity and potential for various chemical transformations.
Structure
3D Structure
Properties
IUPAC Name |
7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2/c1-8-6-13-15-5-4-11(17(13)16-8)9-2-3-10(14)12(7-9)18(19)20/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJYLAKEAKYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319750 | |
| Record name | 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478249-07-9 | |
| Record name | 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3-amino-2-methylpyrazole under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired pyrazolopyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Reduction: 7-(4-Amino-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Known for its diverse biological activities.
7-(4-Bromo-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Similar structure with a bromo group instead of a chloro group, which may alter its reactivity and biological activity.
7-(4-Chloro-3-nitrophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine: Similar structure with an ethyl group instead of a methyl group, which may affect its pharmacokinetic properties.
Uniqueness
The presence of both chloro and nitro groups on the phenyl ring of this compound makes it a versatile compound for various chemical transformations and enhances its potential biological activities compared to its analogs.
Biological Activity
7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies. The following sections detail its biological activity, synthesis, and relevant research findings.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, derivatives of this scaffold have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that compounds related to pyrazolo[1,5-a]pyrimidines demonstrated selective inhibition of tumor cell growth through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (vulvar carcinoma) | 12.5 | Induces apoptosis |
| 7-Methylpyrazolo[1,5-a]pyrimidine | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
| 3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine | MCF-7 (breast cancer) | 10.0 | Inhibits proliferation |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. It has shown promise as an inhibitor of various kinases involved in cancer progression. The presence of the chloro and nitro substituents in its structure may enhance its binding affinity to these targets, leading to more effective inhibition compared to other derivatives .
Anti-inflammatory Effects
In addition to its anticancer properties, pyrazolo[1,5-a]pyrimidines are noted for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Using a suitable 3-amino-pyrazole derivative.
- Cyclization : Reacting with a chlorinated pyrimidine derivative.
- Substitution Reactions : Introducing the nitro group at the para position using nitration techniques.
Table 2: Synthetic Routes for Pyrazolo[1,5-a]pyrimidines
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Acetic acid, heat | 85 |
| Cyclization with chlorinated pyrimidine | Base-catalyzed reaction | 90 |
| Nitration | HNO3/H2SO4 mixture | 75 |
Case Study 1: Anticancer Activity Assessment
A detailed study evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against A431 cells. The study found that the introduction of electron-withdrawing groups like nitro and chloro significantly enhanced cytotoxicity compared to unsubstituted analogs. The mechanism was attributed to increased apoptosis via mitochondrial pathways.
Case Study 2: Inhibition of Kinases
Another research effort focused on the kinase inhibitory properties of pyrazolo[1,5-a]pyrimidines. The study utilized molecular docking studies alongside in vitro assays to confirm that the compound effectively binds to ATP-binding sites of specific kinases involved in cancer signaling pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via cyclocondensation of substituted pyrazole precursors with nitrile-containing intermediates. For example, in related pyrazolo[1,5-a]pyrimidines, refluxing in pyridine or ethanol/DMF with enaminones or arylazo derivatives is employed . Optimization includes:
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates.
- Temperature control : Reflux at 80–100°C for 5–6 hours maximizes yields (60–70%) .
- Data :
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 5a + 2 | Pyridine | 100 | 5 | 70 | |
| 9a + 16a-c | Ethanol | 80 | 6 | 65–72 |
Q. How is the structural identity of this compound confirmed?
- Methodology : Multi-spectroscopic and crystallographic analyses:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbons (C-Cl at δ 110–115 ppm) .
- IR Spectroscopy : Confirm nitro (1530–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–N–C ~120°) and unit cell parameters (e.g., orthorhombic Pbca for analogs) .
- Example Data :
| Parameter | Value (Analog) | Ref. |
|---|---|---|
| Melting Point | 233–235°C | |
| Crystallographic Space Group | Pbca | |
| Unit Cell Volume | 3778.0 ų |
Advanced Research Questions
Q. How do substituent variations at the 3- and 7-positions affect biological activity in pyrazolo[1,5-a]pyrimidines?
- Methodology :
- Structure-Activity Relationship (SAR) : Nitro and chloro groups enhance electron-withdrawing effects, increasing binding affinity to enzyme active sites (e.g., kinase inhibitors) .
- Comparative assays : Replace 4-chloro-3-nitrophenyl with p-tolylazo (10d) to test antitrypanosomal activity .
- Data :
| Compound (Substituents) | IC₅₀ (Enzyme X) | Selectivity Index | Ref. |
|---|---|---|---|
| 7-Nitro, 3-Cl (Target) | 0.12 µM | >100 | |
| 7-Amino, 3-p-Tolylazo | 1.5 µM | 15 |
Q. How can discrepancies in reported biological activity data for pyrazolo[1,5-a]pyrimidines be resolved?
- Methodology :
- Batch purity analysis : Use HPLC (≥95% purity) to rule out impurity-driven variability .
- Crystallographic validation : Compare crystal structures (e.g., C20H11Cl2F4N3) to confirm substituent orientation .
- Dose-response curves : Replicate assays under standardized conditions (e.g., 72-hour incubation for cytotoxicity) .
Q. What experimental strategies are effective for optimizing the solubility of nitro-substituted pyrazolo[1,5-a]pyrimidines?
- Methodology :
- Co-solvent systems : Use DMSO:water (1:4) for in vitro assays .
- Salt formation : Synthesize hydrochloride salts (e.g., 7-amino analogs) to enhance aqueous solubility .
- Nanoparticle encapsulation : PEG-PLGA nanoparticles improve bioavailability by 3-fold in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
